Product packaging for Decyl 2-bromobutanoate(Cat. No.:CAS No. 86711-86-6)

Decyl 2-bromobutanoate

Cat. No.: B14420569
CAS No.: 86711-86-6
M. Wt: 307.27 g/mol
InChI Key: PXWPPMIZSAEDJP-UHFFFAOYSA-N
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Description

Decyl 2-bromobutanoate is a brominated ester compound with the molecular formula C14H27BrO2 and a molecular weight of 307.267 g/mol . This chemical, characterized by its long decyl alkyl chain and a bromine substituent at the alpha position of the ester, serves as a valuable intermediate in organic synthesis and research applications. Its structure is confirmed by standard reference data, including the IUPAC Standard InChI: InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3 . This compound is primarily used in research laboratories as a building block for the synthesis of more complex molecules. Brominated esters of this type are particularly useful in coupling reactions; for instance, similar omega-bromoesters are utilized in Grignard coupling reactions with optically active alkyl bromides to construct carbon chains for pheromone candidates and other bioactive compounds . The presence of the bromine atom makes it a competent electrophile for nucleophilic substitution reactions, allowing researchers to introduce the 2-bromobutanoate moiety into various molecular architectures. Its utility is documented in chromatographic research, where it has been analyzed using gas chromatography on non-polar stationary phases for identification and separation studies . Application Note: The provided gas chromatography data, obtained on an OV-101 (non-polar) column at 1800 Kovats' RI (isothermal, 200°C), can assist researchers in method development and purity analysis . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets (SDS) and handle the material appropriately in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27BrO2 B14420569 Decyl 2-bromobutanoate CAS No. 86711-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86711-86-6

Molecular Formula

C14H27BrO2

Molecular Weight

307.27 g/mol

IUPAC Name

decyl 2-bromobutanoate

InChI

InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3

InChI Key

PXWPPMIZSAEDJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(CC)Br

Origin of Product

United States

Reactivity and Reaction Mechanisms of Decyl 2 Bromobutanoate Derivatives

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom on the carbon adjacent to the ester carbonyl group makes decyl 2-bromobutanoate highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating substitution reactions. libretexts.org

Mechanism and Stereochemical Outcomes in SN2 Reactions

Nucleophilic substitution at the α-carbon of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org

The SN2 reaction is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Br bond. chemistrysteps.com The transition state of an SN2 reaction features a trigonal bipyramidal geometry with the nucleophile and the leaving group in apical positions. numberanalytics.com

A key feature of the SN2 mechanism is the inversion of stereochemistry at the chiral center. libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgnumberanalytics.com If the starting this compound is a single enantiomer, for instance, the (S)-enantiomer, the product of the SN2 reaction will be the corresponding (R)-enantiomer. masterorganicchemistry.comyoutube.com This stereospecificity is a direct consequence of the backside attack of the nucleophile. libretexts.orglibretexts.org

The rate of the SN2 reaction is influenced by several factors, including the steric hindrance around the reaction center. For α-bromo esters, the reaction rate is generally high due to the activation by the adjacent carbonyl group. libretexts.org However, bulky substituents on the ester or the nucleophile can slow down the reaction. openstax.org

Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

This compound readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines, both primary and secondary, can act as nucleophiles to displace the bromide ion, forming α-amino esters. The reaction of this compound with an amine would yield the corresponding decyl 2-aminobutanoate. Quaternary ammonium (B1175870) salts can be formed with tertiary amines. pearson.com The use of ammonia (B1221849) can provide a route to α-amino acids after hydrolysis of the ester. libretexts.org

Oxygen Nucleophiles: Alkoxides and hydroxides are effective oxygen nucleophiles. Reaction with sodium hydroxide (B78521), followed by acidification, would lead to the formation of α-hydroxybutanoic acid. The use of an alkoxide, such as sodium methoxide, would result in the formation of decyl 2-methoxybutanoate.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with α-bromo esters to form α-thioethers. sinica.edu.tw For example, the reaction of this compound with sodium ethanethiolate would produce decyl 2-(ethylthio)butanoate. Neutral sulfur compounds like sulfides can also act as nucleophiles. sinica.edu.tw

Table 1: Examples of SN2 Reactions with this compound

NucleophileReagent ExampleProduct
Amine (Primary)MethylamineDecyl 2-(methylamino)butanoate
AlkoxideSodium methoxideDecyl 2-methoxybutanoate
ThiolateSodium ethanethiolateDecyl 2-(ethylthio)butanoate

Carbon-Carbon Bond Formation Reactions

Beyond simple substitution, this compound is a valuable substrate for constructing new carbon-carbon bonds, which is a fundamental process in organic synthesis.

Reformatsky Reaction and Its Variants (Zinc-Mediated Couplings)

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. byjus.compw.livetestbook.com In the case of this compound, the reaction begins with the oxidative insertion of zinc into the carbon-bromine bond to form an organozinc intermediate, known as a Reformatsky enolate. byjus.comlibretexts.org

This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. libretexts.org The Reformatsky enolate then adds to the carbonyl carbon of an aldehyde or ketone. pw.live A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester. testbook.com The use of inert solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is common. byjus.com

Variants of the Reformatsky reaction have been developed to improve yields and expand its scope. For instance, carrying out the reaction in two steps, by first preparing the organozinc bromide, can lead to better outcomes. byjus.com

Blaise Reaction in β-Enamino Ester Synthesis

The Blaise reaction provides a route to β-enamino esters or β-keto esters through the reaction of an α-halo ester with a nitrile in the presence of zinc. organic-chemistry.orgwikipedia.org Similar to the Reformatsky reaction, the first step is the formation of an organozinc intermediate from this compound and activated zinc. organic-chemistry.orgwikipedia.org

This organozinc reagent then adds to the electrophilic carbon of the nitrile, forming a metalloimine intermediate. wikipedia.org The final product depends on the workup conditions. Hydrolysis with an aqueous solution of potassium carbonate yields the β-enamino ester. organic-chemistry.org If a β-keto ester is the desired product, the reaction mixture is treated with aqueous acid to hydrolyze the enamine. organic-chemistry.orgwikipedia.org Modern modifications, such as using activated zinc and THF as a solvent, have significantly improved the yields and scope of the Blaise reaction. organic-chemistry.orgorganic-chemistry.org

Darzens Reaction for α,β-Epoxy Ester Formation

The Darzens reaction, also known as the Darzens condensation, is a method for synthesizing α,β-epoxy esters (glycidic esters) from the reaction of an α-halo ester with an aldehyde or a ketone in the presence of a strong base. wikipedia.orgunacademy.comorganic-chemistry.org

The reaction is initiated by the deprotonation of the α-carbon of this compound by a base, such as sodium ethoxide or potassium tert-butoxide, to form a resonance-stabilized enolate. wikipedia.orgmychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate. organic-chemistry.org This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the bromide ion, leading to the formation of the epoxide ring. wikipedia.orgorganic-chemistry.org The resulting glycidic esters are valuable intermediates that can be further transformed into other functional groups. unacademy.com

Table 2: Carbon-Carbon Bond Forming Reactions with this compound

Reaction NameKey ReagentsIntermediateProduct Type
ReformatskyZinc, Aldehyde/KetoneOrganozinc enolateβ-Hydroxy ester
BlaiseZinc, NitrileOrganozinc imineβ-Enamino ester or β-Keto ester
DarzensStrong base, Aldehyde/KetoneEnolate, Halohydrinα,β-Epoxy ester (Glycidic ester)

Horner-Wadsworth-Emmons Reaction in α,β-Unsaturated Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing excellent stereocontrol to favor the formation of (E)-alkenes. While classically employed with phosphonate (B1237965) carbanions reacting with aldehydes or ketones, modifications allow for the synthesis of α,β-unsaturated esters. rsc.orgorganic-chemistry.org In a process analogous to the standard Wittig reaction, an α-phosphonyl ester can be deprotonated to form a stabilized ylide. This nucleophile then reacts with an aldehyde or ketone.

For a substrate like this compound, direct participation in a standard HWE reaction is not its primary role; rather, related structures are used to build unsaturated systems. For instance, a one-pot synthesis of α,β-unsaturated esters can be achieved by mixing an aldehyde, an α-bromoester, and triphenylphosphine (B44618) in an aqueous sodium bicarbonate solution. researchgate.netacs.org This in-situ generation of the phosphorus ylide from the α-bromoester circumvents the need to pre-form the phosphonate.

The general mechanism involves the formation of an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphate (B84403) byproduct. organic-chemistry.org The stereochemical outcome, predominantly the (E)-isomer, is a significant advantage of this reaction. rsc.org The reaction conditions can be mild, often conducted at room temperature, and are compatible with a variety of functional groups. rsc.org The use of different bases like lithium hydroxide (LiOH), potassium carbonate (K2CO3), or 1,8-diazabicycloundec-7-ene (DBU) can influence the reaction's efficiency. rsc.org

Table 1: Comparison of Bases in Horner-Wadsworth-Emmons Reactions for α,β-Unsaturated Ester Synthesis rsc.org

BaseTypical ConditionsOutcome
LiOHRoom TemperatureEffective for stereoselective preparation.
K2CO3Room TemperatureCommon base for achieving good yields.
DBURoom TemperatureStrong, non-nucleophilic base, often used for efficient reaction.

Radical-Mediated Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated reactions. These transformations offer powerful methods for carbon-carbon bond formation.

The Ueno-Stork reaction is a radical cyclization that typically involves the formation of an α-acetal radical, which then cyclizes onto a tethered alkene or alkyne. lookchem.comresearchgate.net This method is highly efficient for synthesizing heterocyclic compounds. mdpi.com The process can be initiated from an α-bromo ester by first reducing the ester to an acetal (B89532). For example, reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures can generate an aluminium acetal from an allylic α-bromo ester. mdpi.com This intermediate can then undergo radical cyclization. mdpi.com

The key steps of the Ueno-Stork cyclization are:

Radical Generation: Homolytic cleavage of the C-Br bond, often initiated by a radical initiator like AIBN (azobisisobutyronitrile) with a mediator such as tributyltin hydride (nBu3SnH).

Cyclization: The resulting α-ester radical undergoes an intramolecular addition to a double or triple bond, typically in a 5-exo-trig or 6-exo-trig fashion. mdpi.com

Radical Quenching: The cyclized radical abstracts a hydrogen atom from the hydride donor to complete the cycle and form the product. mdpi.com

To favor the desired intramolecular cyclization over simple dehalogenation, the concentration of the hydrogen atom donor (e.g., nBu3SnH) is kept low, often by slow addition. mdpi.com Recent advancements have explored photoredox catalysis to initiate these cyclizations, avoiding the use of toxic tin reagents. chim.itnih.gov

Beyond cyclizations, α-bromoesters like this compound are valuable in other radical chain reactions, such as Atom Transfer Radical Addition (ATRA). In ATRA, a radical is generated from the α-bromoester and adds to an alkene. The resulting radical then abstracts a bromine atom from another molecule of the α-bromoester, propagating a chain reaction. This process can be catalyzed by transition metals, like copper, or by photoredox catalysts. beilstein-journals.orgnih.gov

A notable application is the carbobromination of unactivated alkenes. nih.govchemrxiv.org In this reaction, a photocatalyst absorbs light and initiates the formation of a radical from the α-bromoester. This radical adds to an alkene, and the resulting adduct is then trapped by a bromine radical, leading to the formation of a γ-bromocarbonyl compound. nih.gov Mechanistic studies suggest that these reactions can proceed through a radical-addition radical-pairing (RARP) pathway rather than a traditional chain mechanism. nih.gov

Table 2: Examples of Radical Reactions Involving α-Bromoesters

Reaction TypeInitiator/CatalystKey Feature
Ueno-Stork CyclizationnBu3SnH / AIBNIntramolecular C-C bond formation to form heterocycles. mdpi.com
Atom Transfer Radical Addition (ATRA)Copper complexes or Photoredox CatalystsIntermolecular addition to alkenes. beilstein-journals.orgnih.gov
CarbobrominationPhotoredox CatalystsDifunctionalization of alkenes with a carbonyl and a bromine group. chemrxiv.org

Ueno-Stork Cyclizations Involving α-Bromoesters

Reactivity of the Ester Functionality

The ester group of this compound exhibits characteristic reactivity, including hydrolysis and reduction, which can be influenced by the adjacent bromine atom.

Ester hydrolysis can proceed through different mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon toward nucleophilic attack by water. The presence of the α-bromo substituent can influence the rate but the general mechanism follows the A_AC_2 pathway.

Base-Mediated Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is typically an irreversible process due to the deprotonation of the resulting carboxylic acid. For α-haloesters, this reaction proceeds readily. However, strong bases can also promote elimination reactions or nucleophilic substitution at the α-carbon. jove.com Nucleophilic substitution at the α-position in α-halocarbonyl compounds generally follows an S_N_2 pathway. jove.com

The hydrolysis of α-haloesters can be a critical step in the synthesis of α-hydroxy acids or other derivatives. Enzymatic hydrolysis using esterases, which operate under mild conditions, offers a green alternative for this transformation. researchgate.net

The reduction of the ester group in this compound to the corresponding alcohol, 2-bromo-1-butanol, requires a reducing agent that is powerful enough to reduce the ester but selective enough to not affect the carbon-bromine bond.

Lithium Aluminium Hydride (LiAlH4): This is a powerful reducing agent capable of reducing esters to primary alcohols. wikipedia.orgharvard.edu However, its high reactivity can also lead to the reduction of the C-Br bond, resulting in a mixture of products.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is often used for the selective reduction of esters. At low temperatures, it can reduce esters to aldehydes or, upon workup, to alcohols. It has been shown to selectively reduce the ester group in the presence of a benzylic bromide. rsc.org

Sodium Borohydride (NaBH4): Typically, NaBH4 is not reactive enough to reduce esters. beilstein-journals.org However, in the presence of certain additives or in specific solvent systems, its reactivity can be enhanced. For instance, NaBH4 in methanol (B129727) can reduce γ-oxoesters to diols. beilstein-journals.org For α-bromoesters, chemoselective reduction of the ester while preserving the halide is challenging and often requires specific reagents or conditions. For example, dichloroindium hydride has been used to selectively reduce a C-Br bond in the presence of an ester. rsc.org

Table 3: Selectivity of Common Reducing Agents for α-Bromoesters

Reducing AgentReactivity with EsterReactivity with C-Br BondTypical Outcome
LiAlH4HighHighReduction of both groups. wikipedia.orgharvard.edu
DIBAL-HModerate to HighLowCan be chemoselective for the ester under controlled conditions. rsc.org
NaBH4LowVery LowGenerally does not reduce the ester unless activated. beilstein-journals.org

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the elemental composition and fragmentation patterns of molecules like Decyl 2-bromobutanoate. whoi.edunih.gov This technique provides highly accurate mass measurements, enabling the differentiation of compounds with the same nominal mass. spectroscopyonline.com The fragmentation of molecules in a mass spectrometer is a predictable process that offers significant structural information. wikipedia.orgwhitman.eduuomustansiriyah.edu.iq In the case of esters, fragmentation can occur through several well-documented pathways, including the McLafferty rearrangement and α-cleavage. whitman.eduwikipedia.org

McLafferty Rearrangement in Long-Chain Esters

The McLafferty rearrangement is a characteristic fragmentation pattern for molecules containing a carbonyl group, such as esters. whitman.educhemistnotes.com This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, leading to the cleavage of the β-bond and the formation of an enol and an alkene. chemistnotes.com For long-chain esters, this rearrangement is a prevalent phenomenon. mdpi.com In the mass spectrum of decyl esters, the McLafferty rearrangement can lead to the loss of the decyl group as decene. mdpi.comresearchgate.net Specifically, for decyl esters, this can result in the loss of a 140 m/z fragment corresponding to the decyl chain. mdpi.comresearchgate.net

α-Cleavage Mechanisms and Diagnostic Ions

α-cleavage is another significant fragmentation pathway in the mass spectrometric analysis of esters. wikipedia.org This process involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgchegg.com This cleavage can result in the formation of a stable acylium ion. whitman.edu For esters, cleavage can occur on either side of the carbonyl group. The loss of the alkoxy group (·OR) often leads to a prominent peak due to the formation of a resonance-stabilized acylium ion. whitman.edu In the case of this compound, α-cleavage could involve the loss of the decoxy group or the cleavage of the bond between the carbonyl carbon and the bromine-bearing carbon. The presence of the bromine atom introduces additional fragmentation possibilities, including the loss of a bromine radical. The relative abundance of fragment ions is influenced by the stability of the resulting cations and neutral radicals. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. emerypharma.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized for a comprehensive analysis. emerypharma.commeasurlabs.com

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. docbrown.info Protons closer to the electron-withdrawing bromine atom and the ester group will appear at a lower field (higher ppm values). libretexts.org For instance, the proton on the carbon bearing the bromine atom (α-proton) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the decyl chain would show characteristic signals for the O-CH₂ group, the various methylene groups, and the terminal methyl group. docbrown.infolibretexts.org

The ¹³C NMR spectrum provides information on the different carbon environments. docbrown.info The carbonyl carbon of the ester group would appear at a characteristic downfield shift. The carbon atom attached to the bromine (α-carbon) would also be significantly shifted. The carbon atoms of the long decyl chain would have distinct chemical shifts, with the carbon attached to the ester oxygen appearing at a lower field than the other aliphatic carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170
α-Carbon (CH-Br)~4.2~45-55
β-Carbon (CH₂)~2.0-2.2~30-35
γ-Carbon (CH₃)~1.0-1.1~10-15
O-CH₂ (decyl)~4.1~65
(CH₂)₈ (decyl)~1.2-1.4~22-32
CH₃ (decyl)~0.9~14
Note: These are approximate values and can vary based on the solvent and experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity of atoms within the molecule. libretexts.orglibretexts.org A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the spin-spin coupling network throughout the molecule. emerypharma.comlibretexts.org For this compound, COSY would confirm the connectivity between the α-proton, the β-methylene protons, and the γ-methyl protons of the butanoate moiety, as well as the connectivities within the decyl chain.

An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a definitive assignment of the ¹H and ¹³C signals. libretexts.org This is particularly useful for resolving ambiguities in the one-dimensional spectra. For complex molecules, more advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) correlations between protons and carbons. While not explicitly mentioned in the outline, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to investigate the spatial proximity of atoms, which can be crucial for determining stereochemistry, although this is less common for acyclic, flexible molecules like this compound.

Chromatographic Techniques for Purity Assessment and Enantiomer Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its enantiomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed. nist.govnih.gov

The purity of this compound can be readily determined using GC with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS). nist.gov The choice of a suitable capillary column, such as one with an OV-101 stationary phase, allows for the separation of the compound from any starting materials, byproducts, or degradation products. nist.gov

Since this compound possesses a chiral center at the second carbon of the butanoate chain, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry is important. researchgate.net This is typically achieved using chiral chromatography. nih.gov Chiral stationary phases (CSPs) based on modified cyclodextrins are commonly used in GC for the enantiomeric separation of 2-bromo-substituted carboxylic acid esters. nih.govmst.edu The quality of the separation is influenced by factors such as the alkyl chain of the ester group and the specific cyclodextrin (B1172386) derivative used as the stationary phase. nih.gov Both GC and HPLC can be utilized for this purpose, with the choice depending on the specific analytical requirements. nih.govpolimi.it

Table 2: Chromatographic Methods for this compound Analysis

Technique Application Stationary Phase Example Detector
Gas Chromatography (GC)Purity AssessmentOV-101FID, MS
Chiral Gas ChromatographyEnantiomer SeparationModified β- or γ-cyclodextrinsFID, MS
High-Performance Liquid Chromatography (HPLC)Purity AssessmentC18 (Reversed-Phase)UV, MS
Chiral High-Performance Liquid ChromatographyEnantiomer SeparationChiral stationary phases (e.g., polysaccharide-based)UV, MS

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry serves as a primary analytical tool for the identification and quantification of this compound. The technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column, followed by detection and structural elucidation using a mass spectrometer.

For long-chain alkyl esters like this compound, the choice of a suitable capillary column and temperature programming is critical for achieving good resolution. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically employed. notulaebotanicae.ro The retention time of the ester is influenced by its molecular weight and boiling point; as a long-chain ester, it is expected to have a relatively long retention time compared to shorter-chain analogues. researchgate.net The GC oven temperature program usually starts at a lower temperature, which is then gradually increased to facilitate the elution of the high-boiling-point analyte. notulaebotanicae.ro

Upon elution from the GC column, the this compound molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its subsequent fragmentation pattern provide a unique fingerprint for the compound's structure. The mass spectrum of an ester is characterized by several key fragmentation pathways. whitman.edulibretexts.org

One of the most prominent fragmentation patterns for esters is the McLafferty rearrangement, which is expected to produce a significant peak. whitman.edu Another characteristic fragmentation is the alpha-cleavage of the bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. whitman.edututorchase.com The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M+2 peaks for bromine-containing fragments, aiding in their identification.

Table 1: Illustrative GC-MS Analytical Conditions for this compound This table presents a hypothetical but scientifically plausible set of parameters based on typical methods for similar long-chain esters. notulaebotanicae.roglobalresearchonline.netrestek.com

Table 2: Predicted Key Mass Fragments for this compound (C14H27BrO2, MW: 306.27/308.27) This table outlines expected m/z values based on established fragmentation patterns for bromo-esters. whitman.eduyoutube.com

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography is a powerful technique for the analysis of this compound, offering versatility for both purity determination and the critical separation of its enantiomers.

For general purity analysis, a reverse-phase (RP-HPLC) method is often suitable. sielc.com In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.comgerli.com The compound is detected as it elutes from the column using a UV detector, as the ester functional group provides some UV absorbance, which can be enhanced by derivatization if necessary. nih.gov

The most significant application of HPLC for this compound is chiral separation. Since the compound possesses a chiral center at the second carbon of the butanoate chain, it exists as a pair of enantiomers, (R)-Decyl 2-bromobutanoate and (S)-Decyl 2-bromobutanoate. Chiral HPLC is essential for resolving these enantiomers, which is a critical step in asymmetric synthesis or resolution processes. researchgate.net This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak IC), are widely used and have proven effective for separating a variety of racemates, including halogenated compounds. researchgate.netgoogle.comacs.org

For chiral separations of such esters, normal-phase HPLC is often preferred. researchgate.netgoogle.com This involves a polar stationary phase (the CSP) and a non-polar mobile phase, commonly a mixture of alkanes like heptane (B126788) or hexane (B92381) with a small amount of an alcohol modifier such as isopropanol (B130326) or ethanol. google.comgoogle.com The differential interaction of the two enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification. mdpi.com

Table 3: Representative HPLC Conditions for this compound This table provides typical parameters for both reverse-phase and chiral HPLC analysis. sielc.comresearchgate.netgoogle.com

Table 4: List of Chemical Compounds Mentioned

Computational and Theoretical Chemistry Studies of Decyl 2 Bromobutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It can predict various properties, including molecular energies, electron distribution, and reactivity, by calculating the electron density.

For bromo-ester compounds, DFT calculations are instrumental in understanding their chemical behavior. For instance, studies on 2-bromo-4-chlorophenyl-2-bromobutanoate have utilized DFT to analyze Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP). mdpi.comresearchgate.netnih.gov These analyses help identify the most reactive sites within a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. mdpi.com MEP maps visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. mdpi.com In the case of the studied 2-bromobutanoate derivative, the ester group attached to the phenyl ring was identified as an active site for incoming electrophiles. mdpi.com

Transition State Analysis of Key Reactions

Transition state analysis is a critical application of DFT that helps elucidate reaction mechanisms by characterizing the high-energy transition state structure that connects reactants and products. For reactions involving bromoalkanoate esters, such as Suzuki cross-coupling reactions, DFT can be used to model the transition states of key steps like oxidative addition. mdpi.comresearchgate.net

Research on the Suzuki cross-coupling of a 2-bromobutanoate derivative showed that transition states have a lower HOMO-LUMO energy gap compared to the reactants and products, which is consistent with their highly reactive nature. researchgate.net By calculating the energies and structures of these transition states, chemists can understand the regioselectivity of reactions, predicting which of several possible reaction sites is most likely to react. mdpi.com This is particularly relevant for molecules with multiple reactive halogen atoms, where DFT can predict which carbon-halide bond will preferentially undergo oxidative addition with a palladium catalyst. mdpi.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of a molecule significantly influences its physical properties and reactivity. DFT is a valuable tool for conformational analysis, allowing researchers to calculate the relative energies of different spatial arrangements of atoms. mdpi.commdpi.com For esters, the orientation around the ester bond is of particular interest. Studies on various esters show that DFT can accurately predict the most stable conformers by comparing their total electronic energies and bond strains. mdpi.com

Stereoelectronic effects, which describe how orbital interactions influence molecular geometry and reactivity, are also crucial. wikipedia.orgrsc.org In esters, hyperconjugation, an interaction between filled and empty orbitals, plays a significant role. amphoteros.com For example, the interaction between a lone pair on an oxygen atom and an adjacent anti-bonding sigma orbital (σ*) can stabilize certain conformations. rsc.orgimperial.ac.uk These effects are not just theoretical curiosities; they have real-world implications for reactivity, such as influencing the rates of ester hydrolysis. amphoteros.comulaval.ca While specific data for decyl 2-bromobutanoate is not available, the principles derived from studies on other esters would apply, with the long decyl chain likely introducing additional conformational possibilities that could be explored using these computational methods.

Molecular Dynamics Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic view of the conformational landscape. arxiv.org This technique is especially useful for flexible molecules like this compound, where the long alkyl chain can adopt numerous conformations.

MD simulations can model how a molecule explores different shapes in various environments, such as in a solvent or interacting with other molecules. nih.gov For example, MD has been used to study the conformational behavior of enzymes interacting with haloalkanoate substrates, revealing how the enzyme's structure accommodates the substrate. uniovi.esresearchgate.net By simulating the trajectory of the molecule, researchers can identify the most populated conformational states and the energy barriers between them. This information complements the static picture provided by DFT calculations and is crucial for understanding how the molecule behaves in a real-world system.

Quantum Chemical Studies on Reaction Pathways and Selectivity

Quantum chemical methods, including DFT and higher-level approaches, are essential for mapping out entire reaction pathways and understanding selectivity. rsc.org These studies go beyond just the transition state to model the complete energy profile of a reaction, including intermediates and products.

For reactions involving bromoalkanoates, such as enzymatic dehalogenation or free-radical additions, quantum chemistry can explain observed selectivities. oregonstate.edumuni.czcaver.cz For example, thermodynamic analysis of the reactions of methyl 2-bromobutanoate with certain enzymes revealed that enantioselectivity (the preference for reacting with one enantiomer over the other) arises from a combination of enthalpic and entropic contributions. caver.cz Computational studies can dissect these contributions to pinpoint the molecular origins of selectivity. muni.czcaver.cz By modeling the interactions between the substrate and a catalyst or enzyme active site, these methods provide insights that are invaluable for designing more efficient and selective chemical processes. rsc.org

Environmental Fate and Degradation Mechanisms of α Bromoester Compounds

Hydrolytic Degradation Pathways in Aquatic Environments

Hydrolysis is a primary chemical degradation pathway for many organic esters in aquatic environments. lubesngreases.comnist.gov This reaction involves the cleavage of the ester bond by water, resulting in the formation of the parent alcohol and carboxylic acid. carbodiimide.com For Decyl 2-bromobutanoate, this process would yield decyl alcohol and 2-bromobutanoic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the specific structure of the ester. nist.gov

Ester hydrolysis can be promoted by acid, base, or occur neutrally (water-promoted). nist.gov Generally, base-promoted hydrolysis is the most significant pathway for esters under typical environmental pH conditions (pH 5-9). The presence of the bromine atom on the α-carbon (the carbon adjacent to the carbonyl group) in α-bromoesters influences the reactivity of the ester bond. This electron-withdrawing group can affect the susceptibility of the carbonyl carbon to nucleophilic attack by water.

Table 1: Factors Influencing Ester Hydrolysis Rates in Aquatic Environments

FactorInfluence on Hydrolysis RateRationale
pH Rate is generally lowest near neutral pH and increases under acidic or alkaline conditions. nist.govCatalysis by H+ (acid) or OH- (base) ions. Base-catalyzed hydrolysis is often dominant for simple esters in natural waters.
Temperature Rate increases with temperature. nist.govdoi.orgProvides the necessary activation energy for the reaction to proceed.
Chemical Structure Steric hindrance around the ester bond can decrease the rate. Electron-withdrawing groups can increase the rate. lubesngreases.comresearchgate.netSteric hindrance blocks the approach of the water molecule. Electron-withdrawing groups make the carbonyl carbon more electrophilic.
Catalysts Metal ions and mineral surfaces can catalyze hydrolysis. researchgate.netSurfaces and ions can polarize the ester bond, making it more susceptible to attack by water.

Biodegradation Mechanisms by Microbial Communities

Biodegradation by microbial communities is a critical pathway for the removal of organic compounds from the environment. wseas.comnih.gov Microorganisms can utilize organic chemicals as a source of carbon and energy, breaking them down into simpler, less toxic substances. academicjournals.orgmdpi.com The biodegradation of esters like this compound is often initiated by enzymatic hydrolysis. wseas.com

Microorganisms produce enzymes called hydrolases or esterases that catalyze the cleavage of the ester bond. wseas.comnih.gov This initial step is crucial as it breaks the compound into more bioavailable components: decyl alcohol and 2-bromobutanoic acid. These intermediates can then be further metabolized by the same or different microorganisms within the community. researchgate.net

The degradation of the resulting long-chain alcohol (decyl alcohol) typically proceeds via oxidation. The brominated carboxylic acid (2-bromobutanoic acid) can be degraded through pathways involving dehalogenation, where enzymes known as dehalogenases cleave the carbon-bromine bond. academicjournals.org Various bacterial and fungal genera have been identified as capable of degrading halogenated organic compounds and pesticides. academicjournals.orgresearchgate.net For example, species of Pseudomonas, Bacillus, and Flavobacterium are known to be involved in the breakdown of organophosphorus and organochlorine pesticides, which share some structural similarities with α-bromoesters. academicjournals.orgresearchgate.net

Table 2: Microbial Genera Implicated in the Degradation of Recalcitrant Organic Compounds

Microbial GenusTypeRelevant Degradation Capability
PseudomonasBacteriumDegradation of organochlorines, aldrin, and other pesticides. researchgate.net
BacillusBacteriumDecomposition of organophosphorus and organochlorine pesticides. researchgate.net
FlavobacteriumBacteriumFirst microorganism identified to degrade organophosphorus compounds. nih.gov
ArthrobacterBacteriumEnriched on biodegradable plastic mulch films, indicating broad metabolic capabilities. frontiersin.org
SphingomonasBacteriumEnriched on biodegradable plastic mulch films; known for degrading aromatic compounds. frontiersin.org
Ganoderma lucidumFungusCapable of degrading lindane (an organochlorine). researchgate.net

Photodegradation Processes

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly the ultraviolet (UV) portion of the solar spectrum. awi.deresearchgate.net For organobromine compounds like this compound, the carbon-bromine (C-Br) bond is often the most susceptible to photolytic cleavage. Solar UV radiation can provide the energy needed to break this bond, initiating a series of degradation reactions. awi.de

When an alkyl bromide absorbs UV light, it can lead to the formation of a carbon-centered radical and a bromine radical. These highly reactive species can then participate in further reactions with other environmental components, such as oxygen and water, leading to a cascade of transformation products, potentially including carbon monoxide and carbon dioxide. awi.deresearchgate.net

The efficiency of photodegradation depends on several factors, including the light absorption properties of the molecule, light intensity, and the presence of other substances in the environment that can act as photosensitizers. nih.govpublish.csiro.au Dissolved organic matter (DOM) in natural waters can absorb sunlight and produce reactive species (like hydroxyl radicals) that can, in turn, degrade organic pollutants. nih.govpublish.csiro.au Studies on new brominated flame retardants (NBFRs) have shown that UV wavelengths in the range of 180–334 nm are most effective for their degradation. mdpi.com While specific photodegradation data for this compound is unavailable, the general principles of alkyl bromide photochemistry suggest it would be susceptible to this degradation pathway. awi.deresearchgate.net

Table 3: Photodegradation Data for Selected Organobromine Compounds

CompoundWavelength Range (nm)Half-life (t1/2)Conditions
Pentabromobenzyl acrylate (B77674) (PBBA)334-365< 120 minIn n-hexane/toluene/acetone solution mdpi.com
Pentabromoethylbenzene (PBEB)334-365< 120 minIn n-hexane/toluene/acetone solution mdpi.com
2,3,5,6-Tetrabromo-p-xylene (PBT)334-365< 120 minIn n-hexane/toluene/acetone solution mdpi.com
Hexabromobenzene (HBB)334-365< 120 minIn n-hexane/toluene/acetone solution mdpi.com

Note: The data illustrates the general susceptibility of C-Br bonds to photolysis under specific laboratory conditions and may not be directly representative of environmental rates.

Abiotic Transformation Processes in Environmental Compartments

Beyond hydrolysis and photodegradation, other abiotic (non-biological) transformation processes can contribute to the degradation of α-bromoesters in the environment. These processes include oxidation and reactions catalyzed by surfaces in soil and sediment. researchgate.net

In aquatic systems and soils, organic compounds can be oxidized by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which can be generated photochemically. nih.gov Halide ions, including bromide, can react with these secondary photoproducts to form reactive halogen species (RHS), which can then participate in further reactions. nih.govresearchgate.net

The transformation of organic pollutants can also be catalyzed by minerals and metal ions present in soil and sediments. researchgate.net For some organophosphorus compounds, hydrolysis is known to be catalyzed by certain cations and mineral-bound metal ions. researchgate.net While direct evidence for this compound is lacking, it is plausible that its degradation could be influenced by interactions with soil and sediment components. These abiotic processes are often slower than biological degradation but can be significant over longer timescales or in specific environmental compartments where microbial activity is low. researchgate.net

Q & A

Q. How can researchers determine the purity and structural integrity of Decyl 2-bromobutanoate using spectroscopic methods?

  • Methodological Answer : Purity analysis typically involves gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to quantify impurities. For structural confirmation, ¹H/¹³C NMR and FTIR spectroscopy are critical. NMR can verify the bromine substitution at the 2-position of the butanoate chain by observing characteristic splitting patterns (e.g., coupling constants for vicinal protons). FTIR identifies ester carbonyl (C=O) stretching (~1740 cm⁻¹) and C-Br bonds (~500-600 cm⁻¹). Cross-referencing with databases like SciFinder or Reaxys ensures alignment with published spectra .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile) , goggles , and lab coats to prevent skin/eye contact. Work in a fume hood due to potential volatile organic compound emissions. Waste containing brominated esters must be segregated, neutralized (e.g., with aqueous sodium bicarbonate), and disposed of via certified hazardous waste services to avoid environmental contamination. Documented protocols from institutions like the CIR Expert Panel emphasize minimizing inhalation risks during synthesis .

Q. How can researchers optimize the synthesis of this compound via esterification?

  • Methodological Answer : Employ acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) between 2-bromobutanoic acid and decanol. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate eluent). Use Dean-Stark traps to remove water and shift equilibrium. Purify via vacuum distillation (low pressure to prevent thermal decomposition) or column chromatography . Validate yield and purity with GC-MS and NMR .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine at the β-position creates a steric and electronic environment favoring SN2 mechanisms. Use kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) to track substitution pathways. Computational tools like DFT calculations (Gaussian, ORCA) model transition states and charge distribution. Compare reactivity with non-halogenated esters (e.g., Decyl butyrate) to isolate bromine’s effects .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in ester hydrolysis?

  • Methodological Answer : Discrepancies often arise from solvent polarity , catalyst loading , or temperature gradients . Replicate experiments using standardized conditions (e.g., buffered aqueous/organic biphasic systems). Perform Arrhenius analysis to isolate temperature-dependent variables. Use control experiments with known inhibitors (e.g., tetrabutylammonium bromide) to assess catalytic interference. Meta-analyses of published datasets (e.g., via Web of Science) identify methodological outliers .

Q. What strategies mitigate side reactions (e.g., elimination or oxidation) during large-scale synthesis of this compound?

  • Methodological Answer : Minimize thermal exposure by using low-temperature reflux (<100°C) and inert atmospheres (N₂/Ar). Introduce radical scavengers (e.g., BHT) to prevent oxidation. For elimination-prone substrates, employ mild bases (e.g., NaHCO₃) instead of strong bases. Monitor byproducts via GC-MS and optimize reaction time using DoE (Design of Experiments) frameworks .

Data Analysis & Interpretation

Q. How should researchers validate computational models predicting this compound’s solvent interactions?

  • Methodological Answer : Combine molecular dynamics simulations (GROMACS, AMBER) with experimental solubility parameters (Hansen solubility tests). Validate models by comparing predicted vs. observed partition coefficients (logP) in octanol-water systems. Use multivariate regression to correlate solvent polarity (e.g., Kamlet-Taft parameters) with ester stability .

Q. What statistical approaches are suitable for analyzing kinetic data from this compound reactions?

  • Methodological Answer : Apply non-linear regression (e.g., Michaelis-Menten kinetics for enzymatic studies) or pseudo-first-order approximations for non-catalytic systems. Use ANOVA to assess significance of variables (e.g., temperature, catalyst type). Software like OriginLab or Python’s SciPy enables robust curve fitting and error analysis .

Experimental Design & Challenges

Q. How can researchers design comparative studies to evaluate this compound’s stability under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the ester at controlled temperatures. Use HPLC to quantify degradation products (e.g., 2-bromobutanoic acid) over time. Pair with UV-Vis spectroscopy to monitor ester bond cleavage. Include controls with structurally similar esters (e.g., Decyl 2-chlorobutanoate) to isolate pH effects .

Q. What challenges arise when scaling up this compound synthesis, and how can they be addressed?

  • Methodological Answer :
    Scaling introduces heat dissipation issues (risk of exothermic runaway) and mixing inefficiencies . Use flow chemistry for continuous production with precise temperature control. Optimize agitation rates using computational fluid dynamics (CFD) . Validate scalability via pilot-scale trials with in-line analytics (e.g., PAT tools) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.